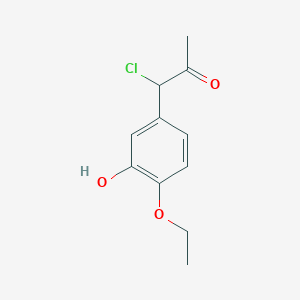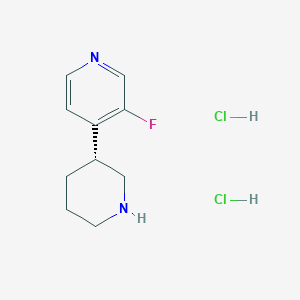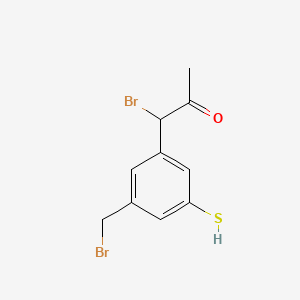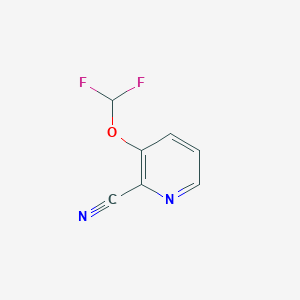
3-(Difluoromethoxy)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a difluoromethoxy group attached to the third position of the picolinonitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)picolinonitrile can be achieved through various synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is typically catalyzed by gold(I) and can be performed in a stepwise and one-pot fashion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield oxides, reduction can produce primary amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)picolinonitrile has several scientific research applications, including:
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
3-(Difluoromethoxy)picolinonitrile can be compared with other similar compounds, such as:
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile structure but differ in the substituents attached to the ring.
Difluoromethionine: Another compound containing a difluoromethoxy group, which exhibits different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H4F2N2O |
|---|---|
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-3-11-5(6)4-10/h1-3,7H |
Clave InChI |
SBSZZIDLFZPOPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C#N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


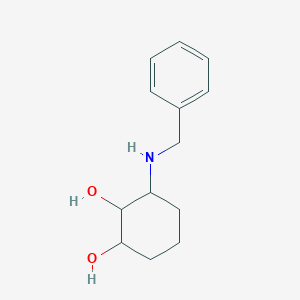
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
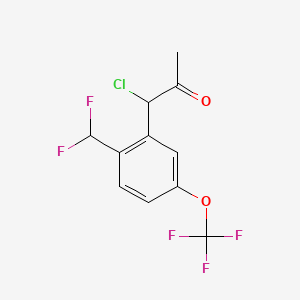
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)
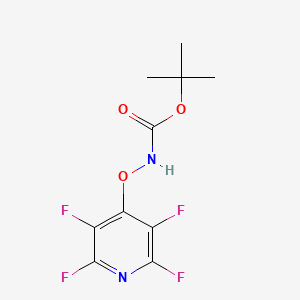
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
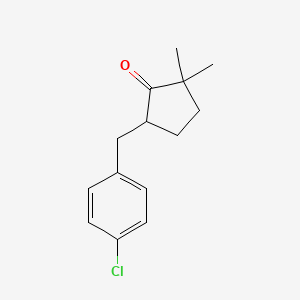
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
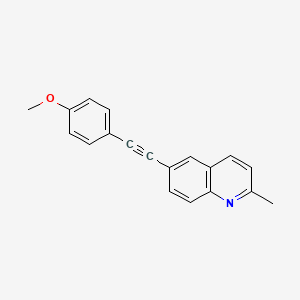
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
